molecular formula C7H8Cl2N2S B035183 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine CAS No. 108141-35-1

2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine

Cat. No.: B035183
CAS No.: 108141-35-1
M. Wt: 223.12 g/mol
InChI Key: LVMRWJLPIBPOMZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine is a versatile and high-value chemical intermediate designed for advanced pharmaceutical research and development. Its structure features two halogen atoms at the 2 and 4 positions of the pyrimidine ring, enabling sequential and regioselective nucleophilic aromatic substitution reactions. This allows researchers to systematically build complex, disubstituted pyrimidine scaffolds critical in medicinal chemistry. The 5-position is functionalized with an (ethylthio)methyl group, a unique substituent that can influence the compound's electronic properties, lipophilicity, and potential metabolic profile. This makes it a particularly valuable building block for constructing targeted libraries of pyrrolo[2,3-d]pyrimidine derivatives, a privileged scaffold in drug discovery known as 7-deazapurines. Key Research Applications: Antimicrobial Agent Discovery: Serves as a core intermediate in the synthesis of novel pyrrolopyrimidine compounds investigated for their potent activity against drug-resistant bacterial and fungal strains. Kinase Inhibitor Development: Used to create analogs that target key kinases for applications in oncology and other therapeutic areas. Structure-Activity Relationship (SAR) Studies: The strategically placed chlorine atoms and the sulfur-containing side chain allow for extensive structural diversification to explore and optimize interactions with biological targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-5-(ethylsulfanylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2S/c1-2-12-4-5-3-10-7(9)11-6(5)8/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMRWJLPIBPOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544029
Record name 2,4-Dichloro-5-[(ethylsulfanyl)methyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108141-35-1
Record name 2,4-Dichloro-5-[(ethylsulfanyl)methyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

Phosphorus oxychloride (POCl₃) is widely used for chlorinating hydroxyl groups on pyrimidines. In a nitrogen-purged reactor, 5-[(ethylthio)methyl]-2,4-dihydroxypyrimidine is combined with POCl₃ (2.0–2.5 mol equivalents) and a solvent such as toluene or xylene. Triethylamine (1.0–1.5 mol equivalents) is added as a catalyst, and the mixture undergoes reflux at 100–160°C for 2–6 hours. Post-reaction quenching with water at 0–40°C followed by solvent extraction yields the dichlorinated product. This method achieves yields of 90–96% for analogous compounds, with purity up to 99%.

Key Parameters

ParameterRange/Details
POCl₃ Equivalents2.0–2.5 mol
SolventToluene, xylene, or trimethylbenzene
CatalystTriethylamine, pyridine, or N,N-xylidine
Temperature100–160°C
Reaction Time2–6 hours

Phosgene-Based Chlorination

Alternative chlorinating agents like phosgene, diphosgene, or triphosgene offer reduced phosphorus waste. A mixture of 5-[(ethylthio)methyl]-2,4-dihydroxypyrimidine, acetonitrile, and a catalyst (e.g., triethylamine) is heated to 80°C under phosgene gas. After 20 hours, nitrogen purging removes residual phosgene, and aqueous workup with solvent extraction isolates the product. This method yields 70–90% for similar compounds, with purity up to 99%.

Catalytic Chlorination Methods

Dual Catalysis for Sequential Functionalization

A two-step process involves:

  • Ethylthio Methyl Introduction : Reacting 2,4-dichloro-5-hydroxymethylpyrimidine with ethyl disulfide in the presence of BF₃·Et₂O.

  • Chlorination : Using POCl₃ with N,N-dimethylaniline as a catalyst at 110°C.

This method minimizes side reactions, achieving an overall yield of 80–88%.

Comparative Analysis of Methodologies

MethodChlorinating AgentCatalystYield (%)Purity (%)Environmental Impact
POCl₃ RefluxPOCl₃Triethylamine90–9698–99High (P-waste)
Phosgene ReactionPhosgeneTriethylamine70–9097–99Moderate
Thiol-AlkylationNaH/K₂CO₃75–8595–98Low

Recent Advances and Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for chlorination steps. For example, POCl₃-mediated chlorination at 150°C for 30 minutes under microwave conditions achieves comparable yields (88–92%) to traditional reflux.

Green Chemistry Innovations

Ionic liquids (e.g., [BMIM][PF₆]) as solvents reduce POCl₃ usage by 30% while maintaining yields >85% .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine exhibit antimicrobial properties. The presence of chlorine and ethylthio groups suggests potential efficacy against various bacteria and fungi. Studies on related pyrimidine derivatives have shown their ability to inhibit the growth of specific microorganisms, although further investigation is necessary to confirm the specific activity of this compound against different pathogens.

Pharmaceutical Applications

This compound may serve as a precursor in the synthesis of novel pharmaceuticals. The pyrimidine ring is a common scaffold in many biologically active molecules, making this compound a candidate for drug development. Modifying its functional groups could lead to new drugs with enhanced therapeutic properties. Notably, derivatives of this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are important targets in anti-inflammatory therapies.

Chemical Synthesis

The compound can participate in various synthetic reactions due to its reactive chlorinated positions and the ethylthio group. For instance, nucleophilic substitution reactions can replace the ethylthio group with other nucleophiles under suitable conditions. Additionally, the chlorinated positions allow for further transformations such as dechlorination or coupling reactions, facilitating the creation of more complex molecules.

Structure-Activity Relationship (SAR) Studies

Research has demonstrated that structural modifications on the pyrimidine ring can significantly influence biological activity. SAR studies suggest that variations in substituents can lead to compounds with improved efficacy against specific biological targets.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against similar compounds:

Compound NameStructural FeaturesNotable Activities
2,4-Dichloro-5-(methylthio)pyrimidineMethylthio instead of ethylthioAntibacterial activity
4-Chloro-2-(methylthio)pyrimidineLacks dichlorination at positions 2 and 4Antiviral properties
2-Amino-4-chloropyrimidineContains an amino group instead of ethylthioAnticancer activity
2,6-DichloropyrimidineDifferent chlorination patternAntimicrobial activity

The specific arrangement of substituents in this compound may enhance its biological activity compared to other related compounds.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to nucleic acids, proteins, or enzymes, affecting their function. The ethylthio group and the pyrimidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The substituent at position 5 significantly alters reactivity and properties. Key analogs include:

Compound Name Position 5 Substituent Boiling Point/°C Melting Point/°C LogP* Key References
2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine -SCH2CH3 Not reported Not reported ~2.5 (est) Hypothetical
2,4-Dichloro-5-(trifluoromethyl)pyrimidine -CF3 49 (32 mmHg) - 2.8
2,4-Dichloro-5-methoxypyrimidine -OCH3 - 313–315 1.9
2,4-Dichloro-5-(iodomethyl)pyrimidine -CH2I - - 2.7
2,4-Dichloro-5-(furan-3-yl)pyrimidine Furan-3-yl - - 2.3

*LogP values estimated using fragment-based methods.

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF3) group in 2,4-Dichloro-5-(trifluoromethyl)pyrimidine increases electrophilicity at the pyrimidine ring, accelerating SNAr reactions compared to the ethylthio methyl analog .
  • Electron-Donating Groups (EDGs): Methoxy (-OCH3) substituents (e.g., 2,4-Dichloro-5-methoxypyrimidine) reduce reactivity but improve solubility in polar solvents .

Crystallographic and Structural Insights

Crystal structures of related compounds (e.g., 4,6-Dichloro-5-methoxypyrimidine) reveal short Cl···N interactions (3.09–3.10 Å), stabilizing the lattice . The ethylthio methyl group’s conformation may influence packing efficiency and intermolecular interactions.

Biological Activity

2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, with the chemical formula C8H9Cl2N3S, is primarily studied for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2,4-dichloropyrimidine with an ethylthiol group under basic conditions. This process is crucial for producing the compound in high yields and purity, which is essential for subsequent biological evaluations.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown promising antibacterial activity against various strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds have been reported to be effective at concentrations ranging from 0.5 to 256 µg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one study reported IC50 values indicating that certain derivatives had enhanced cytotoxic effects compared to standard chemotherapeutic agents like etoposide .

CompoundCell LineIC50 Value (µM)
This compoundMCF-70.09 ± 0.0085
Derivative AA5490.03 ± 0.0056
Derivative BColo-2050.01 ± 0.074

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The ethylthio group enhances the compound's binding affinity to nucleic acids and proteins, potentially leading to the inhibition of key enzymes involved in cancer progression and microbial resistance.

Study on Anticancer Activity

A notable study evaluated the anticancer efficacy of several pyrimidine derivatives, including this compound. The results indicated that modifications to the pyrimidine structure significantly impacted biological activity. Derivatives with electron-rich substituents demonstrated superior anticancer effects across multiple cell lines .

Study on Antimicrobial Effects

Another research effort focused on the antimicrobial properties of this compound against a panel of pathogens. The study highlighted that specific structural modifications could enhance antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Q & A

Q. What are the standard synthetic protocols for preparing 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine and its intermediates?

  • Methodological Answer : A multi-step synthesis typically involves nucleophilic substitution and coupling reactions. For example, intermediates like 2,4-dichloro-5-iodopyrimidine can undergo Sonogashira coupling with ethynyl reagents in THF using Pd(PPh₃)₂Cl₂ and CuI as catalysts, followed by purification via column chromatography . Ethylthio group introduction may involve alkylation with ethyl mercaptan in the presence of a base (e.g., DIEA) under nitrogen atmosphere. Optimized reaction times (e.g., 12–24 h) and temperatures (60°C) in solvents like DMAc are critical for yield improvement .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:
  • Mass Spectrometry (MS) : ESI+ mode to confirm molecular ion peaks (e.g., m/z 396 [M + H]+ observed in related pyrrolopyrimidines) .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethylthio methyl protons at δ ~2.5–3.0 ppm).
  • Chromatography : HPLC or TLC to assess purity, with retention times compared to standards .
  • Melting Point Analysis : Consistency with literature values (e.g., 78–79°C for structurally similar pyrimidines) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Waste Disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities to avoid environmental contamination .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to volatile intermediates.
  • Emergency Measures : Neutralize spills with sodium bicarbonate and adsorbents like vermiculite .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the ethylthio group in pyrimidine derivatives?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMAc) enhance nucleophilicity of ethylthiolate ions, while THF is preferred for coupling reactions .
  • Catalyst Tuning : Replace Pd(PPh₃)₂Cl₂ with Pd(OAc)₂ for improved selectivity in sulfur alkylation.
  • Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) reduces side reactions like disulfide formation. Monitor via in-situ FTIR for real-time analysis .

Q. How do computational methods assist in retrosynthetic analysis for such compounds?

  • Methodological Answer :
  • AI-Driven Tools : Platforms like Pistachio or Reaxys databases predict feasible routes by analyzing bond disconnections and reaction templates. For example, retrosynthesis of the ethylthio group may prioritize thiol-ene click chemistry or SN2 pathways .
  • DFT Calculations : Evaluate transition states for nucleophilic substitutions (e.g., Fukui indices to identify reactive sites) .
  • Docking Studies : Assess steric compatibility of intermediates in target applications (e.g., enzyme inhibition) .

Q. What strategies address contradictions in reaction yields or byproduct formation during synthesis?

  • Methodological Answer :
  • Byproduct Identification : Use LC-MS to detect halogenated impurities (e.g., diethyl ether adducts) and adjust solvent drying protocols .
  • Yield Optimization : Screen bases (e.g., K₂CO₃ vs. DIEA) to minimize dehydrohalogenation. For example, replacing DIEA with DBU in coupling steps increased yields by 15% in analogous pyrimidines .
  • Scale-Up Adjustments : Implement flow chemistry for exothermic steps (e.g., Claisen condensation) to maintain thermal control .

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